molecular formula C27H25NO4 B15155474 4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B15155474
M. Wt: 427.5 g/mol
InChI Key: TURIFBDQLJNYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is a derivative of proline, an amino acid, and is commonly used in peptide synthesis. The compound is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a popular protecting group in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid.

    Protection: The amino group of the starting material is protected using the Fmoc group.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired Fmoc-protected amino acid.

Industrial Production Methods

Industrial production of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Major Products

The major products formed from these reactions are peptides with the desired sequence, where Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is incorporated at specific positions .

Mechanism of Action

The mechanism of action of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group is free to react with other amino acids, forming peptide bonds and resulting in the desired peptide sequence .

Properties

IUPAC Name

4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURIFBDQLJNYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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